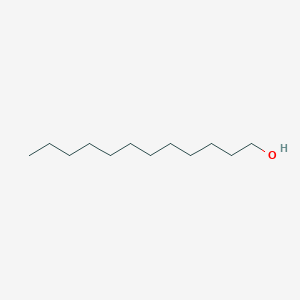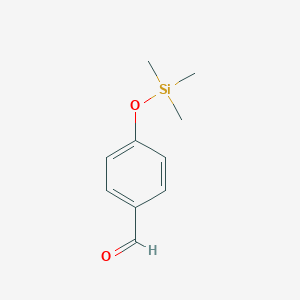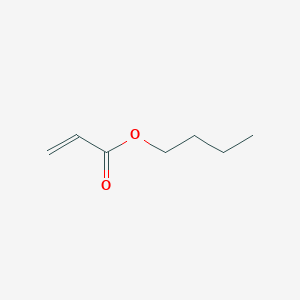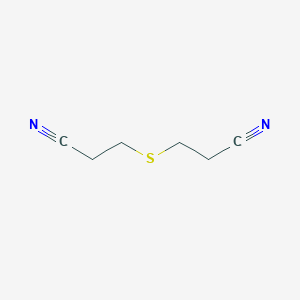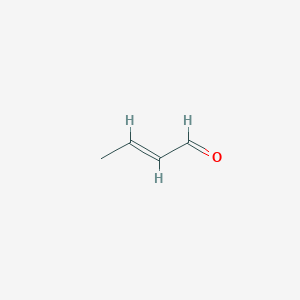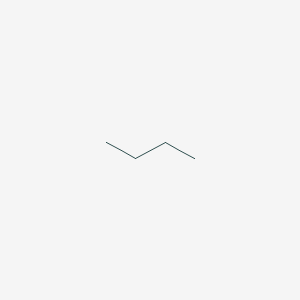
7-Hydroxytheophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxytheophylline, also known as 1,3-dimethylxanthine, is a naturally occurring compound found in tea leaves and cocoa beans. It is a metabolite of theophylline, a drug commonly used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). 7-Hydroxytheophylline has gained attention for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 7-Hydroxytheophylline is not fully understood. It is believed to exert its therapeutic effects through various pathways, including inhibition of phosphodiesterase (PDE) enzymes, modulation of adenosine receptors, and regulation of intracellular signaling pathways. PDE enzymes play a role in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes. By inhibiting PDE enzymes, 7-Hydroxytheophylline can increase cAMP levels, leading to downstream effects such as anti-inflammatory and anti-tumor activity. Adenosine receptors are involved in various physiological processes, including regulation of neurotransmitter release and immune function. 7-Hydroxytheophylline has been shown to modulate adenosine receptors, leading to anti-inflammatory and neuroprotective effects.
Effets Biochimiques Et Physiologiques
7-Hydroxytheophylline has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in immune cells. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 7-Hydroxytheophylline has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Hydroxytheophylline in lab experiments is its potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for the development of new drugs. Additionally, its ability to modulate adenosine receptors and intracellular signaling pathways makes it a valuable tool for studying various physiological processes. However, one limitation of using 7-Hydroxytheophylline in lab experiments is its complex synthesis process, which requires the use of various chemicals and reagents. This can make it difficult and time-consuming to produce large quantities of 7-Hydroxytheophylline for research purposes.
Orientations Futures
There are several future directions for the study of 7-Hydroxytheophylline. One area of focus is its potential therapeutic applications in cancer treatment. Further studies are needed to determine the optimal dose and treatment duration of 7-Hydroxytheophylline in cancer patients. Another area of research is its potential neuroprotective effects in neurodegenerative diseases. Studies are needed to determine the mechanism of action of 7-Hydroxytheophylline in the brain and its potential as a therapeutic agent. Additionally, further studies are needed to explore the potential of 7-Hydroxytheophylline in the treatment of other diseases, such as diabetes and cardiovascular disease.
Méthodes De Synthèse
7-Hydroxytheophylline can be synthesized from theophylline through a series of chemical reactions. Theophylline is first oxidized to 3-methylxanthine, which is then further oxidized to 7-methylxanthine. Finally, 7-methylxanthine is demethylated to form 7-Hydroxytheophylline. The synthesis process requires the use of various chemicals and reagents, making it a complex and time-consuming process.
Applications De Recherche Scientifique
7-Hydroxytheophylline has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Studies have shown that 7-Hydroxytheophylline has anti-inflammatory, antioxidant, and anti-tumor properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 7-Hydroxytheophylline has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
1012-82-4 |
|---|---|
Nom du produit |
7-Hydroxytheophylline |
Formule moléculaire |
C7H8N4O3 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
7-hydroxy-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C7H8N4O3/c1-9-5-4(11(14)3-8-5)6(12)10(2)7(9)13/h3,14H,1-2H3 |
Clé InChI |
OAJZHQGFGXPEPA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)O |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)O |
Autres numéros CAS |
1012-82-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



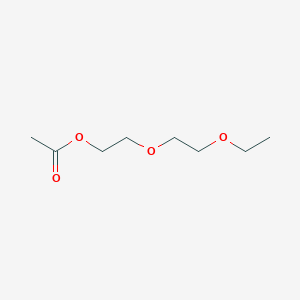
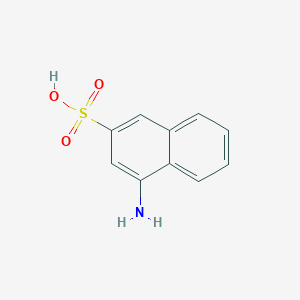
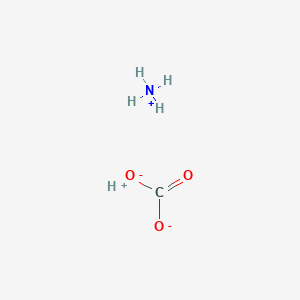
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)

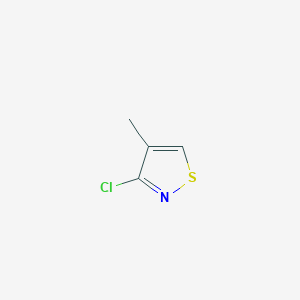
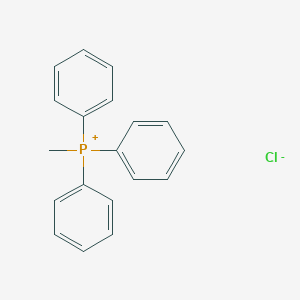
![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
